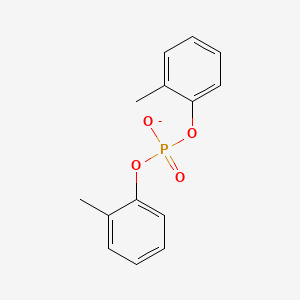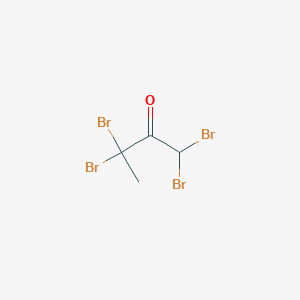
1,1,3,3-Tetrabromobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabromobutan-2-one is an organic compound with the molecular formula C₄H₄Br₄O It is a brominated derivative of butanone, characterized by the presence of four bromine atoms attached to the carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromobutan-2-one can be synthesized through the bromination of butanone. The process typically involves the reaction of butanone with bromine in the presence of a catalyst or under specific conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is carried out in a controlled environment to prevent over-bromination or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetrabromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other products.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states or products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted butanones, while reduction can produce less brominated butanones or alcohols.
Applications De Recherche Scientifique
1,1,3,3-Tetrabromobutan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, flame retardants, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrabromobutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function and activity of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrabromobutane: Another brominated butane derivative with similar properties but different bromine atom positions.
1,1,3,3-Tetrachlorobutan-2-one: A chlorinated analogue with chlorine atoms instead of bromine.
1,1,3,3-Tetrabromo-2-butanol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness: 1,1,3,3-Tetrabromobutan-2-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties
Propriétés
Numéro CAS |
27992-54-7 |
|---|---|
Formule moléculaire |
C4H4Br4O |
Poids moléculaire |
387.69 g/mol |
Nom IUPAC |
1,1,3,3-tetrabromobutan-2-one |
InChI |
InChI=1S/C4H4Br4O/c1-4(7,8)2(9)3(5)6/h3H,1H3 |
Clé InChI |
IAQWPHLTNCXXLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
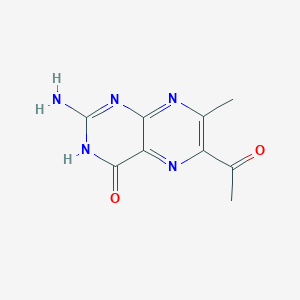

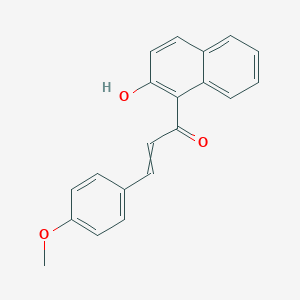



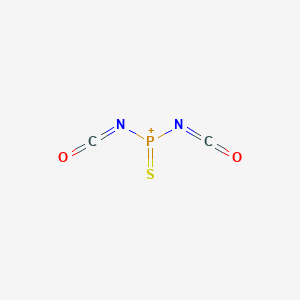
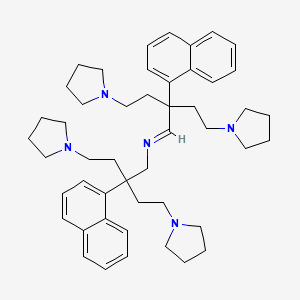
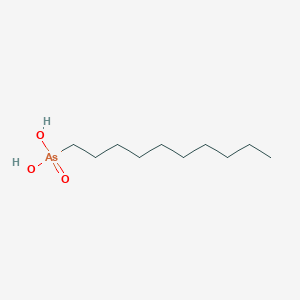

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
